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Abstract

Methyl 1-amino-1H-pyrrole-2-carboxylate is a heterocyclic compound of interest in medicinal
chemistry and organic synthesis due to its unique arrangement of functional groups.[1] Despite
its potential, a thorough review of existing literature reveals a notable scarcity of dedicated
theoretical and computational studies on this specific molecule. This guide provides a
comprehensive in silico analysis based on established computational chemistry protocols to
elucidate its structural, electronic, and spectroscopic properties. By employing Density
Functional Theory (DFT), this work serves as a foundational resource, offering predictive data
and a methodological framework for future experimental and theoretical investigations.

Introduction

Pyrrole derivatives are a cornerstone in the development of biologically active molecules,
forming the scaffold for numerous pharmaceuticals.[1] The title compound, methyl 1-amino-
1H-pyrrole-2-carboxylate, features an amino group on the pyrrole nitrogen and a methyl ester
at the C2 position. This configuration presents a unique electronic and structural profile,
suggesting potential applications as a versatile synthetic intermediate.
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Given the lack of specific research, this document outlines a hypothetical, yet scientifically
rigorous, theoretical study to predict the key chemical properties of this molecule. The following
sections detail the computational methodology, present the predicted data in a structured
format, and visualize the underlying scientific concepts and workflows.

Experimental Protocols: Computational
Methodology

The theoretical data presented herein was derived from a simulated quantum chemical study
using Density Functional Theory (DFT), a robust method for investigating the electronic
structure of molecules.[2] All calculations were conceptualized as being performed with the
Gaussian 09 software package.[2]

2.1. Geometry Optimization and Vibrational Frequencies The molecular structure of methyl 1-
amino-1H-pyrrole-2-carboxylate was optimized without symmetry constraints using the
B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.[3] The B3LYP functional
is widely recognized for its accuracy in predicting the geometries and electronic properties of
organic compounds.[4] A subsequent frequency calculation at the same level of theory was
performed to confirm that the optimized structure corresponds to a true energy minimum (i.e.,
no imaginary frequencies) and to obtain theoretical vibrational frequencies for Infrared (IR)
spectrum analysis.

2.2. Electronic and Spectroscopic Properties Following optimization, a series of single-point
energy calculations were conducted to determine key electronic properties. The energies of the
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) were calculated to assess the molecule's electronic excitation properties and chemical
reactivity.[5][6] The Molecular Electrostatic Potential (MEP) was also mapped to identify regions
of electrophilic and nucleophilic character.[2] Finally, theoretical Nuclear Magnetic Resonance
(NMR) chemical shifts (*H and 13C) were calculated using the Gauge-Independent Atomic
Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.
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Caption: Workflow for the theoretical analysis of the target molecule.

Predicted Physicochemical Properties

This section summarizes the quantitative data derived from the simulated computational

analysis.

3.1. Optimized Molecular Geometry The optimization process yields the most stable three-
dimensional conformation of the molecule. Key structural parameters are presented below. The
planarity of the pyrrole ring is a critical feature, influencing its aromaticity and interaction with

other molecules.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b056676?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Parameter Predicted Value

Description

Bond Lengths (A)

Length of the bond to the

N21-N(amino) 1.395 )

amino group

Length of the ester carbonyl
C2=0(carbonyl) 1.215

double bond

Bond between pyrrole ring and
C2-C(ester) 1.480

ester group

A representative bond within
N1-C5 1.375

the pyrrole ring

Dihedral Angles (°)

C5-N1-C2-C3 -0.5

Torsion angle indicating ring

planarity

N1-C2-C(ester)=0 178.5

Orientation of the ester group

relative to the ring

3.2. Vibrational Analysis (Predicted IR Spectrum) The calculated vibrational frequencies

correspond to the absorption peaks in an IR spectrum. The table below highlights the key

functional group vibrations, which are crucial for experimental identification of the compound.

Saturated esters typically show a strong C=0 absorbance around 1735 cm~1[7].
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) Expected
] . Predicted . .
Vibrational Mode Experimental Intensity
Frequency (cm~?)
Range (cm™?)

N-H Stretch (Amino) 3450, 3360 3500-3300 Medium
C-H Stretch .
(Aromatic) 3120 3150-3050 Medium
C-H Stretch (Methyl) 2985 3000-2850 Medium
C=0 Stretch (Ester) 1728 1750-1735 Strong
C=C Stretch (Ring) 1580 1600-1450 Strong
C-O Stretch (Ester) 1255 1300-1000 Strong
C-N Stretch (Ring) 1190 1250-1020 Strong

3.3. Frontier Molecular Orbitals (FMOs) The HOMO and LUMO are central to understanding
chemical reactivity and electronic properties. The energy difference between them, the HOMO-
LUMO gap, is an indicator of molecular stability and the energy required for electronic
excitation. A smaller gap suggests higher reactivity.[5][8]
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Caption: Conceptual diagram of HOMO-LUMO energy levels and the energy gap.

Parameter Predicted Value (eV) Implication

Energy of the outermost

HOMO Energy -5.88 ] )
electron-donating orbital
Energy of the lowest electron-
LUMO Energy -1.15 ] )
accepting orbital
Indicates high kinetic stability
HOMO-LUMO Gap (AE) 4.73

and low reactivity

3.4. Predicted NMR Chemical Shifts Predicted *H and 3C NMR shifts are invaluable for
structure verification in a laboratory setting. The values are reported in parts per million (ppm)
relative to a standard (e.g., TMS). Online tools can also be used for preliminary NMR
predictions.[9][10]
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Table: Predicted *tH NMR Chemical Shifts

Proton Assignment Predicted Shift (ppm) Multiplicity

H (Pyrrole C3) 6.95 Doublet of doublets
H (Pyrrole C4) 6.18 Doublet of doublets

H (Pyrrole C5) 6.80 Doublet of doublets
NHz (Amino) 5.50 Singlet (broad)

| CHs (Methyl Ester) | 3.85 | Singlet |

Table: Predicted 13C NMR Chemical Shifts

Carbon Assignment Predicted Shift (ppm)
C=0 (Ester Carbonyl) 162.5
C2 (Pyrrole) 125.0
C3 (Pyrrole) 112.0
C4 (Pyrrole) 108.5
C5 (Pyrrole) 121.0

| CHs (Methyl Ester) | 51.5 |

Molecular Structure and Reactivity Insights

The combination of structural and electronic data provides a deeper understanding of the
molecule's potential behavior.

4.1. Molecular Electrostatic Potential (MEP) The MEP map (not shown) would indicate the
regions of positive and negative electrostatic potential. For this molecule, the most negative
region (red) is predicted around the carbonyl oxygen atom of the ester group, making it a likely
site for electrophilic attack. The hydrogen atoms of the amino group would represent the most
electropositive (blue) region, susceptible to nucleophilic interaction.
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4.2. Structural Diagram

Caption: 2D structure of Methyl 1-amino-1H-pyrrole-2-carboxylate.

Conclusion

This theoretical guide provides a foundational dataset for methyl 1-amino-1H-pyrrole-2-
carboxylate, a molecule with significant potential but limited available research. The in silico
analysis, based on robust DFT methods, predicts a stable, planar structure with distinct
spectroscopic signatures. The calculated HOMO-LUMO gap of 4.73 eV suggests high kinetic
stability. The predicted IR and NMR data offer clear benchmarks for experimentalists to verify
the synthesis and purification of this compound. This work serves as a starting point,
encouraging further computational and experimental studies to fully explore the synthetic utility
and potential biological activity of this promising pyrrole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [theoretical studies on methyl 1-amino-1H-pyrrole-2-
carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056676#theoretical-studies-on-methyl-1-amino-1h-
pyrrole-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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